5-Chloro-2,4-difluorobenzylamine
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Overview
Description
5-Chloro-2,4-difluorobenzylamine is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzylamine structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2,4-difluorobenzylamine typically involves the reduction of 5-Chloro-2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 5-Chloro-2,4-difluorobenzonitrile to this compound . This enzymatic reduction is advantageous due to its high conversion rate and environmentally friendly process.
Industrial Production Methods
For industrial-scale production, the reduction of 5-Chloro-2,4-difluorobenzonitrile can be carried out using hydrogen and a metal catalyst such as Raney nickel or ruthenium precursor catalysts. These methods, while effective, may involve the use of hazardous materials and require careful handling to avoid environmental pollution .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding nitro or nitrile compounds.
Scientific Research Applications
5-Chloro-2,4-difluorobenzylamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Fluorobenzylamine: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
5-Chloro-2-fluorobenzylamine: Similar structure but with only one fluorine atom, affecting its chemical behavior.
Uniqueness
5-Chloro-2,4-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and stability. This combination allows for versatile applications in various chemical reactions and industrial processes .
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMMBJBQUHJIGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649950 |
Source
|
Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924818-16-6 |
Source
|
Record name | 5-Chloro-2,4-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924818-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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